Dideoxyzearalane

Description

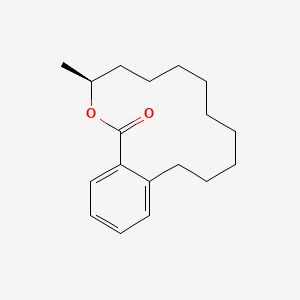

Structure

3D Structure

Properties

CAS No. |

13040-27-2 |

|---|---|

Molecular Formula |

C18H26O2 |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

(4S)-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(18),14,16-trien-2-one |

InChI |

InChI=1S/C18H26O2/c1-15-11-7-5-3-2-4-6-8-12-16-13-9-10-14-17(16)18(19)20-15/h9-10,13-15H,2-8,11-12H2,1H3/t15-/m0/s1 |

InChI Key |

QVIMWXDXYFRIEH-HNNXBMFYSA-N |

Isomeric SMILES |

C[C@H]1CCCCCCCCCC2=CC=CC=C2C(=O)O1 |

Canonical SMILES |

CC1CCCCCCCCCC2=CC=CC=C2C(=O)O1 |

Origin of Product |

United States |

Foundational & Exploratory

Dideoxyzearalane chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on dideoxyzearalane, a macrocyclic lactone related to the mycotoxin zearalenone. Due to the limited availability of specific experimental data for this compound, this document also draws upon information from structurally similar and more extensively studied compounds, namely zearalenone and its derivative zeranol, to infer potential properties and biological activities. All quantitative data is summarized for clarity, and detailed experimental protocols from the literature are provided.

Chemical Structure and Properties

This compound is a synthetic macrocyclic lactone. Its chemical identity is defined by the following identifiers and properties.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₆O₂ | |

| Molecular Weight | 274.4 g/mol | |

| CAS Number | 13040-27-2 | |

| Chemical Structure | ||

| Synonyms | 2,4-dideoxyzearalane | |

| Physical State | Not reported | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Not reported | |

| Spectroscopic Data | Spectroscopically and chromatographically identical to the totally synthesized (±) form. | |

| UV Absorption (in EtOH) | λmax 220 nm (ε 9000), 274 nm (ε 2000), 281 nm (ε 1900) |

Experimental Protocols

Total Synthesis of this compound

A detailed protocol for the total synthesis of (±)-dideoxyzearalane has been reported. The synthesis involves a multi-step process starting from the condensation of 10-undecenoic anhydride with phthalic anhydride.

Workflow for the Total Synthesis of this compound

Methodology:

-

Condensation: 10-Undecenoic anhydride is condensed with phthalic anhydride to yield 3-(9-decenylidene)phthalide.

-

Reduction: The internal double bond of 3-(9-decenylidene)phthalide is reduced using sodium borohydride to give 3-(9-decenyl)phthalide.

-

Hydration: The terminal double bond of 3-(9-decenyl)phthalide is hydrated via oxymercuration-demercuration using mercuric acetate followed by sodium borohydride to produce 3-(9-hydroxydecyl)phthalide.

-

Hydrolysis and Hydrogenolysis: The phthalide is saponified and then subjected to catalytic hydrogenolysis to yield 2-(10-hydroxyundecyl)benzoic acid.

-

Lactonization: The final cyclization to form (±)-dideoxyzearalane is achieved through lactonization of 2-(10-hydroxyundecyl)benzoic acid using phosgene in a high-dilution environment.

Biological Activity and Mechanism of Action

Direct experimental data on the biological activity, mechanism of action, and specific signaling pathways of this compound are currently unavailable in the scientific literature. However, based on its structural similarity to zearalenone and its derivatives, some potential biological activities can be inferred. Zearalenone and its metabolites, such as zeranol (α-zearalanol), are known mycoestrogens that exhibit estrogenic activity by binding to estrogen receptors.

Inferred Biological Activity from Related Compounds:

-

Estrogenic Activity: Zearalenone and zeranol are known to bind to estrogen receptors (ERα and ERβ), mimicking the effects of endogenous estrogens.[1] This interaction can lead to the activation of downstream signaling pathways. It is plausible that this compound, lacking the phenolic hydroxyl groups of zearalenone and zeranol, may have significantly reduced or altered estrogenic activity. The hydroxyl groups are crucial for binding to the estrogen receptor.

-

Cytotoxicity: Zearalenone and its metabolites have demonstrated cytotoxic effects in various cell lines.[2][3] The mechanism of cytotoxicity is often linked to the induction of oxidative stress. The potential cytotoxicity of this compound has not been investigated.

Postulated Signaling Pathway (based on Zeranol)

The primary mechanism of action for the related compound zeranol involves its interaction with estrogen receptors, which subsequently modulates gene expression. This process can influence various cellular functions, including proliferation and differentiation.

Hypothetical Signaling Pathway for Estrogenic Compounds like Zeranol

Disclaimer: The biological activities and signaling pathways described above are based on studies of related compounds (zearalenone and zeranol) and are provided for informational purposes only. The actual biological profile of this compound may differ significantly and requires direct experimental investigation.

Conclusion

This compound remains a sparsely studied compound. While its chemical synthesis has been established, a significant knowledge gap exists regarding its physicochemical properties, biological activity, and mechanism of action. Future research should focus on elucidating these aspects to fully understand the potential applications and toxicological profile of this macrocyclic lactone. The information provided in this guide serves as a foundation for such future investigations.

References

- 1. Estrogenic activity of zearalenone and zearalanol in the neonatal rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic effects of zearalenone and its metabolites and antioxidant cell defense in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity effects induced by Zearalenone metabolites, alpha Zearalenol and beta Zearalenol, on cultured Vero cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Dideoxyzearalane from Zearalenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of dideoxyzearalane from the mycotoxin zearalenone. The described methodology is based on the multi-step conversion involving reduction, etherification, and subsequent hydrogenolysis. This document is intended for an audience with a strong background in organic chemistry and experience in laboratory synthesis.

Introduction

Zearalenone, a mycotoxin produced by fungi of the Fusarium genus, has garnered significant interest in the scientific community due to its estrogenic activity. This compound, a derivative of zearalenone lacking the phenolic hydroxyl and keto functional groups, serves as an important reference compound in structure-activity relationship studies and as a scaffold for the development of novel therapeutic agents. This guide details a synthetic pathway for the preparation of this compound from zearalenone, based on established chemical transformations.

Overall Synthetic Pathway

The conversion of zearalenone to this compound is a three-step process. The initial step involves the complete reduction of zearalenone to a diastereomeric mixture of zearalanols, collectively referred to as zearalane. This is followed by the protection of the phenolic hydroxyl groups as their dibenzoxazolyl ethers. The final step is the hydrogenolysis of these ether linkages to yield this compound.

Caption: Overall synthetic workflow from zearalenone to this compound.

Experimental Protocols

The following protocols are adapted from the work of Wehrmeister and Robertson (1968).

Step 1: Reduction of Zearalenone to Zearalane

This procedure reduces the C6' ketone and the C1'-C2' double bond of zearalenone to yield a mixture of zearalane diastereomers.

Experimental Workflow:

Dideoxyzearalane CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dideoxyzearalane is a macrocyclic lactone that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its fundamental properties, including its chemical identification and molecular characteristics. While detailed biological data remains limited in publicly accessible literature, this document summarizes the available information and lays the groundwork for future research endeavors.

Core Chemical Data

A clear understanding of a compound's basic chemical and physical properties is foundational to any research or drug development effort. The key identifiers for this compound are presented below.

| Property | Value | Source |

| CAS Number | 13040-27-2 | [1] |

| Molecular Formula | C₁₈H₂₆O₂ | [1] |

| Molecular Weight | 274.4 g/mol | [1] |

Synthesis and Experimental Protocols

Due to the proprietary nature of many detailed experimental protocols and the limited public information on this compound, a generalized workflow for its synthesis is presented below. This is a conceptual representation and would require specific details from primary synthesis literature for practical application.

Caption: Generalized synthetic workflow for this compound.

Biological Activity, Mechanism of Action, and Signaling Pathways

Currently, there is a notable lack of publicly available, in-depth research on the specific biological activities, mechanism of action, and signaling pathways associated with this compound. While related compounds in the zearalane family have been investigated for various biological effects, extrapolating these findings to this compound would be speculative without direct experimental evidence.

Future research efforts would be necessary to elucidate the biological profile of this compound. A potential investigatory workflow for determining the biological activity and mechanism of action is proposed below.

Caption: Proposed workflow for investigating the biological properties of this compound.

Conclusion

This compound presents an opportunity for novel scientific inquiry. Its fundamental chemical properties are well-defined, and a synthetic route has been established. However, a significant knowledge gap exists regarding its biological activity and mechanism of action. The workflows and conceptual frameworks provided in this guide are intended to serve as a starting point for researchers and drug development professionals interested in exploring the potential of this compound. Further in-depth experimental investigation is required to unlock its therapeutic or scientific value.

References

The Biological Activity of Dideoxyzearalane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dideoxyzearalane is a derivative of the mycoestrogen zearalenone. While specific quantitative data on the biological activity of this compound is limited in publicly available literature, structure-activity relationship studies of zearalenone analogs suggest that it likely possesses estrogenic properties. The removal of hydroxyl groups from the parent molecule, as in this compound, has been shown to not eliminate estrogenic activity. This guide provides a comprehensive overview of the known biological activities of closely related zearalenone derivatives to infer the potential actions of this compound. Detailed experimental protocols for key assays to determine estrogenicity and visualizations of the relevant signaling pathways are also presented to facilitate further research into this compound.

Introduction to this compound and its Analogs

This compound is a semi-synthetic derivative of zearalenone, a mycotoxin produced by fungi of the Fusarium genus. Zearalenone and its metabolites, such as α-zearalenol, β-zearalenol, and zeranol, are well-characterized xenoestrogens that can bind to and activate estrogen receptors, leading to a range of physiological effects.[1][2] The structural similarity of these compounds to the natural estrogen, 17β-estradiol, is the basis for their estrogenic activity.[2] Structure-activity relationship studies on a variety of zearalenone analogs have revealed that modifications to the macrocyclic lactone ring and the phenolic hydroxyl groups can significantly alter their estrogenic potency.[3][4] Notably, research has indicated that substantial estrogenicity can be retained even in analogs that lack hydroxylation on the aromatic and macrocyclic rings, which is the case for this compound.[3]

Quantitative Biological Activity Data of Zearalenone and its Derivatives

Due to the scarcity of specific quantitative data for this compound, this section summarizes the biological activity of its parent compound, zearalenone, and other key derivatives. This comparative data provides a framework for understanding the potential estrogenic potency of this compound.

| Compound | Assay | Organism/Cell Line | Endpoint | Value | Reference |

| Zearalenone (ZEN) | Estrogen Receptor (ER) Bioassay | --- | EC10 | 31.4 pM | [5] |

| MCF-7 Cell Proliferation | Human | Relative Proliferative Effect | 10% - 91% (at 6.25-25 µM) | [6] | |

| Bovine Neutrophil Chemiluminescence | Bovine | Suppression | Active at 10⁻⁵ M | [4] | |

| α-Zearalenol (α-ZEL) | Estrogen Receptor (ER) Bioassay | --- | EC10 | 3.59 pM | [5] |

| BLYES Assay | --- | Estrogenicity | Strongest among tested ZEN derivatives | [1] | |

| MCF-7 Cell Proliferation | Human | Relative Proliferative Effect | Highest among ZEN, α-ZOL, β-ZOL | [6] | |

| β-Zearalenol (β-ZEL) | BLYES Assay | --- | Estrogenicity | Weaker than ZEN | [1] |

| Zearalanone (ZAN) | BLYES Assay | --- | Estrogenicity | Stronger than β-ZAL and ZEN | [1] |

| α-Zearalanol (α-ZAL) | BLYES Assay | --- | Estrogenicity | Stronger than ZAN, β-ZAL, and ZEN | [1] |

| β-Zearalanol (β-ZAL) | BLYES Assay | --- | Estrogenicity | Weaker than α-ZAL and ZAN | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the estrogenic activity of zearalenone derivatives. These protocols are directly applicable for the evaluation of this compound.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.[7]

Protocol:

-

Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer to prepare a cytosolic fraction containing estrogen receptors.[7]

-

Competitive Binding: A constant concentration of radiolabeled 17β-estradiol (e.g., [³H]E₂) is incubated with the uterine cytosol in the presence of increasing concentrations of the test compound (this compound).

-

Separation of Bound and Unbound Ligand: The mixture is incubated to allow for competitive binding to reach equilibrium. Unbound ligand is then separated from the receptor-bound ligand using a method such as dextran-coated charcoal.

-

Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is calculated. The relative binding affinity (RBA) is then determined by comparing the IC50 of the test compound to that of a reference estrogen (e.g., 17β-estradiol).

MCF-7 Cell Proliferation (E-SCREEN) Assay

This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.[6][8]

Protocol:

-

Cell Culture: MCF-7 cells are maintained in a suitable growth medium. Prior to the assay, cells are cultured in an estrogen-free medium for a period (e.g., 72 hours) to deplete endogenous estrogens and synchronize the cells.[8]

-

Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compound (this compound) or a reference estrogen (17β-estradiol). A vehicle control is also included.

-

Incubation: The cells are incubated for a defined period (e.g., 6 days) to allow for cell proliferation.

-

Cell Viability Measurement: Cell proliferation is quantified using a cell viability assay, such as the MTT assay, which measures the metabolic activity of viable cells.[9]

-

Data Analysis: The proliferative effect of the test compound is calculated relative to the negative and positive controls. The concentration that produces a half-maximal proliferative response (EC50) can be determined.

Uterotrophic Bioassay in Rodents

This in vivo assay assesses the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female rodents.[10][11][12]

Protocol:

-

Animal Model: Immature or ovariectomized female rats or mice are used.[10][11]

-

Dosing: The test compound (this compound) is administered daily for three consecutive days via an appropriate route (e.g., oral gavage or subcutaneous injection). A vehicle control and a positive control (e.g., ethinyl estradiol) are included.[13]

-

Necropsy: On the day after the final dose, the animals are euthanized, and the uteri are carefully dissected and weighed (both wet and blotted weight).[12]

-

Data Analysis: A statistically significant increase in uterine weight in the treated groups compared to the vehicle control group indicates an estrogenic effect.

Signaling Pathways and Mechanisms of Action

Zearalenone and its derivatives exert their estrogenic effects primarily through interaction with estrogen receptors (ERα and ERβ).[14] The binding of these ligands to ERs initiates a cascade of molecular events, leading to changes in gene expression and cellular responses.

Estrogen Receptor Signaling Pathway

Caption: Generalized estrogen receptor signaling pathway for this compound.

Experimental Workflow for In Vitro Estrogenicity Testing

Caption: Workflow for the MCF-7 cell proliferation (E-SCREEN) assay.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, the existing literature on zearalenone and its derivatives strongly suggests that it possesses estrogenic properties. The structure-activity relationships of this class of compounds indicate that the core macrocyclic lactone structure is sufficient for estrogen receptor interaction.

To definitively characterize the biological profile of this compound, further research is imperative. The experimental protocols detailed in this guide provide a clear roadmap for future investigations. Specifically, determining its relative binding affinity for estrogen receptor subtypes (ERα and ERβ), its potency in cell-based proliferation assays, and its in vivo effects through the uterotrophic bioassay will be crucial steps. A comprehensive understanding of the biological activity of this compound will not only fill a significant knowledge gap but also contribute to the broader understanding of the structure-activity relationships of mycoestrogens and their potential impact on human and animal health.

References

- 1. mdpi.com [mdpi.com]

- 2. Estrogenic and Non-Estrogenic Disruptor Effect of Zearalenone on Male Reproduction: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships for human estrogenic activity in zearalenone mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships among zearalenone and its derivatives based on bovine neutrophil chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Estrogenic, androgenic, and genotoxic activities of zearalenone and deoxynivalenol in in vitro bioassays including exogenous metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Estrogenic activity of zearalenone, α-zearalenol and β-zearalenol assessed using the E-screen assay in MCF-7 cells [pubmed.ncbi.nlm.nih.gov]

- 7. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. In vivo screening evaluation of 12 chemicals as candidate endocrine disruptors using ovariectomized mouse uterotrophic bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. urosphere.com [urosphere.com]

- 12. pharmatest.com [pharmatest.com]

- 13. Critical review and evaluation of the uterotrophic bioassay for the identification of possible estrogen agonists and antagonists: in support of the validation of the OECD uterotrophic protocols for the laboratory rodent. Organisation for Economic Co-operation and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

Dideoxyzearalane: An In-depth Technical Guide on its Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Core Mechanism of Action: Estrogen Receptor Modulation

Zearalenone and its derivatives, including dideoxyzearalane, are classified as xenoestrogens due to their structural similarity to 17β-estradiol, allowing them to bind to and activate estrogen receptors, ERα and ERβ[1][2]. This interaction initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic signaling pathways, ultimately leading to changes in gene expression and cellular behavior. The estrogenic potency of zearalenone derivatives can vary, with some metabolites exhibiting stronger receptor binding and subsequent biological effects than the parent compound[3]. One study on the structure-activity relationships of 17 zearalenone analogs noted that substantial estrogenicity was retained even in derivatives lacking hydroxylation on the aromatic and macrocyclic rings, which is characteristic of this compound[4].

Estrogen Receptor Binding and Activation

The primary molecular action of this compound is expected to be the binding to the ligand-binding domain of ERα and ERβ. This binding can induce conformational changes in the receptor, leading to its activation. Depending on the specific conformational change induced, the compound may act as a full agonist, a partial agonist, or an antagonist.

Note on Data Availability: Specific binding affinity data (IC50 or Ki values) for this compound for ERα and ERβ are not available in the reviewed literature. The following table presents data for the parent compound, zearalenone, and its well-characterized derivative, zeranol, to provide a comparative context for the expected estrogenic activity.

Table 1: Comparative Estrogen Receptor Binding Affinities

| Compound | Receptor | IC50 (nM) | Reference |

|---|---|---|---|

| Zearalenone | Human ERα | 240.4 | [1] |

| Human ERβ | 165.7 | [1] | |

| Zeranol | Human ERα | 21.79 | [1] |

| | Human ERβ | 42.76 |[1] |

Downstream Signaling Pathways

Upon activation, the estrogen receptor can modulate gene expression and cellular function through several pathways:

-

Genomic Pathway (ERE-dependent): The ligand-bound ER dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.

-

Genomic Pathway (ERE-independent): The ER can also modulate gene expression without directly binding to DNA by interacting with other transcription factors.

-

Non-Genomic Pathway: A fraction of ERs located at the plasma membrane can rapidly activate intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.

Caption: Estrogen signaling pathway activated by this compound.

Effects on Cellular Processes

The activation of estrogen signaling pathways by this compound is expected to influence key cellular processes, most notably cell proliferation. Estrogen receptor-positive breast cancer cell lines, such as MCF-7, are commonly used to assess the estrogenic activity of compounds.

Note on Data Availability: A specific IC50 value for the effect of this compound on MCF-7 cell proliferation is not available in the reviewed literature. The following table provides data for zearalenone and its derivatives to illustrate the expected proliferative effects.

Table 2: Proliferative Effects of Zearalenone and its Derivatives on MCF-7 Cells

| Compound | Concentration Range Tested | Observation | Reference |

|---|---|---|---|

| Zearalenone | 6.25 to 25 µM | Induced cell proliferation | [5] |

| α-Zearalenol | 6.25 to 25 µM | Induced cell proliferation (highest effect) | [5] |

| β-Zearalenol | 6.25 to 25 µM | Induced cell proliferation |[5] |

Experimental Protocols

Competitive Estrogen Receptor Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.

Caption: Workflow for a competitive estrogen receptor binding assay.

Methodology:

-

Receptor Preparation: Utilize purified recombinant human ERα or ERβ, or cytosol preparations from estrogen-sensitive tissues (e.g., rat uterus).

-

Reaction Mixture: In assay tubes, combine the receptor preparation, a fixed concentration of radiolabeled 17β-estradiol (e.g., [³H]E2), and a range of concentrations of this compound. Include control tubes with no competitor (total binding) and tubes with a high concentration of unlabeled estradiol (non-specific binding).

-

Incubation: Incubate the reaction mixtures at an appropriate temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration through glass fiber filters.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Plot the percentage of inhibition of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

MCF-7 Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Caption: Workflow for an MCF-7 cell proliferation (MTT) assay.

Methodology:

-

Cell Culture: Culture MCF-7 cells in appropriate medium supplemented with fetal bovine serum. For the assay, seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treatment: Replace the culture medium with a medium containing various concentrations of this compound. Include appropriate controls (vehicle control, positive control with estradiol).

-

Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value (the concentration that inhibits cell proliferation by 50%).

Conclusion

This compound is a zearalenone derivative that is expected to function as a xenoestrogen by binding to and activating estrogen receptors. Its mechanism of action likely involves the modulation of both genomic and non-genomic estrogen signaling pathways, leading to effects on cell proliferation and other cellular processes. While direct quantitative data for this compound is currently lacking in the scientific literature, the provided experimental protocols offer a clear framework for its characterization. The comparative data for zearalenone and its other derivatives serve as a valuable reference for predicting the estrogenic potential of this compound. Further research is warranted to elucidate the specific binding affinities, cellular effects, and downstream signaling consequences of this compound to fully understand its biological activity and potential implications for human health.

References

- 1. Structure-activity relationships among zearalenone and its derivatives based on bovine neutrophil chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationships among zearalenone and its derivatives based on bovine neutrophil chemiluminescence. | Semantic Scholar [semanticscholar.org]

- 4. Structure-activity relationships for human estrogenic activity in zearalenone mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

No Information Available on the In Vitro Effects of Dideoxyzearalane

A comprehensive search of publicly available scientific literature and research databases has yielded no specific information on the in vitro effects of a compound identified as "dideoxyzearalane" on any cell lines.

This lack of information prevents the creation of the requested in-depth technical guide. It is possible that:

-

The name "this compound" is incorrect or represents a novel, uncharacterized compound for which research has not yet been published.

-

The compound is proprietary, and any research conducted is not in the public domain.

-

There may be a misspelling or alternative nomenclature for the compound of interest.

Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the compound's name and explore alternative databases or proprietary sources if available. Without any foundational data, it is not possible to provide a summary of quantitative data, experimental protocols, or visualizations of signaling pathways as requested.

Dideoxyzearalane: A Technical Guide to a Zearalenone Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zearalenone (ZEN) is a non-steroidal mycotoxin produced by fungi of the Fusarium genus, commonly found as a contaminant in various cereal crops. Its chemical structure, characterized by a resorcylic acid lactone macrocycle, mimics that of endogenous estrogens, allowing it to bind to and activate estrogen receptors (ERs).[1][2] This interaction underlies its potent estrogenic and anabolic effects, which can disrupt the endocrine and reproductive systems in both animals and humans.[3] The metabolism of zearalenone yields several derivatives, most notably α-zearalenol (α-ZOL) and β-zearalenol (β-ZOL), which also exhibit significant estrogenic activity.[2][4]

This technical guide focuses on dideoxyzearalane (DDZ) , a synthetic derivative of zearalenone. While the total synthesis of this compound was reported in 1968, a comprehensive evaluation of its biological activity and quantitative pharmacological data are not extensively available in the public domain. Based on its structural similarity to zearalenone and related compounds, DDZ is presumed to possess estrogenic properties. This guide provides a detailed account of its synthesis, putative mechanism of action, and the standard experimental protocols that would be employed to quantify its biological activity. For comparative purposes, quantitative data for zearalenone and its well-characterized derivatives are presented.

Synthesis of this compound

The total synthesis of this compound was first described by Wehrmeister and Robertson in 1968. The synthetic pathway involves the construction of the macrocyclic lactone ring from acyclic precursors.

Experimental Protocol: Total Synthesis of (±)-Dideoxyzearalane

The synthesis of (±)-dideoxyzearalane proceeds through the formation of 2-(10-hydroxyundecyl)benzoic acid, followed by lactonization.

Step 1: Synthesis of 3-(9-Decenylidene)phthalide

A mixture of 10-undecenoic anhydride and phthalic anhydride is heated to initiate a condensation reaction, yielding 3-(9-decenylidene)phthalide.

Step 2: Reduction and Hydration to 3-(9-Hydroxydecyl)phthalide

The internal double bond of 3-(9-decenylidene)phthalide is selectively reduced using sodium borohydride in an alkaline solution. Subsequent hydration of the terminal double bond is achieved through oxymercuration-demercuration, using mercuric acetate followed by sodium borohydride, to produce 3-(9-hydroxydecyl)phthalide.

Step 3: Formation of 2-(10-Hydroxyundecyl)benzoic Acid

Saponification of 3-(9-hydroxydecyl)phthalide, followed by catalytic hydrogenolysis, yields 2-(10-hydroxyundecyl)benzoic acid.

Step 4: Lactonization to (±)-Dideoxyzearalane

The final step is an intramolecular esterification (lactonization) of 2-(10-hydroxyundecyl)benzoic acid. This is carried out in benzene at high dilution, using phosgene as the cyclization agent, to afford (±)-dideoxyzearalane.

Diagram of the Synthesis Workflow for (±)-Dideoxyzearalane

Caption: Synthetic pathway of (±)-Dideoxyzearalane.

Putative Biological Activity and Signaling Pathway

Given its structural resemblance to zearalenone, this compound is expected to act as a xenoestrogen. Its biological activity is likely mediated through interaction with estrogen receptors, primarily ERα and ERβ.

Mechanism of Action

This compound, as a lipophilic molecule, is predicted to passively diffuse across the cell membrane into the cytoplasm. In the cytoplasm, it would bind to estrogen receptors, which are often complexed with heat shock proteins (HSPs). Upon ligand binding, the HSPs are thought to dissociate, leading to a conformational change in the receptor. This conformational change facilitates the dimerization of the receptor-ligand complexes. The activated receptor dimers then translocate into the nucleus.

In the nucleus, the dimerized receptors bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activator or co-repressor proteins, leading to the modulation of gene transcription. The transcription of these target genes results in the synthesis of new proteins that mediate the physiological responses associated with estrogenic activity.

Diagram of the Putative Estrogen Receptor Signaling Pathway for this compound

Caption: Putative signaling pathway of this compound.

Quantitative Data on Zearalenone and its Derivatives

Table 1: Estrogen Receptor Binding Affinity of Zearalenone and its Derivatives

| Compound | Estrogen Receptor | IC50 (nM) | Relative Binding Affinity (%) (Estradiol = 100) |

| Zearalenone (ZEN) | ERα | 240.4 | 0.42 |

| ERβ | 165.7 | 0.60 | |

| α-Zearalenol (α-ZOL) | ERα | Not Reported | ~60 |

| ERβ | Not Reported | Not Reported | |

| β-Zearalenol (β-ZOL) | ERα | Not Reported | ~0.2 |

| ERβ | Not Reported | Not Reported | |

| Zearalanone (ZAN) | ERα | Not Reported | Not Reported |

| ERβ | Not Reported | Not Reported | |

| α-Zearalanol (α-ZAL) | ERα | Not Reported | Not Reported |

| ERβ | Not Reported | Not Reported | |

| β-Zearalanol (β-ZAL) | ERα | Not Reported | Not Reported |

| ERβ | Not Reported | Not Reported | |

| This compound (DDZ) | Data Not Available | Data Not Available | Data Not Available |

Data compiled from various sources. Relative Binding Affinity (RBA) can vary depending on the assay conditions.

Table 2: In Vitro Estrogenic Activity of Zearalenone and its Derivatives

| Compound | Assay | Cell Line | EC50 | Relative Potency (ZEN = 1) |

| Zearalenone (ZEN) | E-Screen | MCF-7 | ~10 nM | 1 |

| α-Zearalenol (α-ZOL) | E-Screen | MCF-7 | ~0.1 nM | ~100 |

| β-Zearalenol (β-ZOL) | E-Screen | MCF-7 | ~50 nM | ~0.2 |

| This compound (DDZ) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

EC50 values are approximate and can vary between studies.

Experimental Protocols for Biological Evaluation

To determine the estrogenic activity of this compound, a series of standardized in vivo and in vitro assays would be employed. The following are detailed protocols for these key experiments.

Rodent Uterotrophic Assay (In Vivo)

The uterotrophic assay is a well-established in vivo screening method to assess the estrogenic or anti-estrogenic potential of a substance by measuring the increase in uterine weight in immature or ovariectomized female rodents.

Materials:

-

Immature female rats (e.g., Sprague-Dawley or Wistar), approximately 20-21 days old.

-

This compound (test substance).

-

17α-Ethinylestradiol (positive control).

-

Vehicle (e.g., corn oil).

-

Gavage needles.

-

Analytical balance.

Procedure:

-

Animal Acclimation: Acclimate the animals to the housing conditions for at least 5 days.

-

Randomization: Randomly assign animals to treatment groups (vehicle control, positive control, and at least three dose levels of this compound), with a minimum of 6 animals per group.

-

Dosing: Administer the test substance or controls daily for three consecutive days by oral gavage or subcutaneous injection.

-

Observation: Record clinical signs of toxicity and body weight daily.

-

Necropsy: Approximately 24 hours after the final dose, euthanize the animals.

-

Uterine Weight Measurement: Carefully dissect the uterus, trim off any adhering fat and connective tissue, and record the wet uterine weight. The uterus can also be blotted to obtain a blotted weight.

-

Data Analysis: Compare the mean uterine weights of the treatment groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in uterine weight indicates estrogenic activity.

Estrogen Receptor Competitive Binding Assay (In Vitro)

This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor, providing a measure of its binding affinity.

Materials:

-

Rat uterine cytosol (source of estrogen receptors).

-

[³H]-17β-estradiol (radioligand).

-

This compound (test substance).

-

Unlabeled 17β-estradiol (for standard curve).

-

Assay buffer (e.g., Tris-EDTA buffer).

-

Hydroxylapatite slurry.

-

Scintillation vials and fluid.

-

Liquid scintillation counter.

Procedure:

-

Preparation of Uterine Cytosol: Prepare cytosol from the uteri of ovariectomized rats.

-

Assay Setup: In test tubes, combine a fixed amount of uterine cytosol, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of either unlabeled 17β-estradiol (for the standard curve) or this compound.

-

Incubation: Incubate the tubes at 4°C for 18-24 hours to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Add hydroxylapatite slurry to each tube to adsorb the receptor-ligand complexes. Centrifuge the tubes and discard the supernatant containing the unbound ligand.

-

Quantification: Wash the hydroxylapatite pellet, resuspend it in ethanol, and transfer to scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of bound [³H]-17β-estradiol against the log concentration of the competitor. Determine the IC50 value (the concentration of the test substance that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) can be calculated by comparing the IC50 of this compound to that of unlabeled 17β-estradiol.

MCF-7 Cell Proliferation Assay (E-Screen) (In Vitro)

This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7 as an indicator of estrogenic activity.

Materials:

-

MCF-7 cells.

-

Cell culture medium (e.g., DMEM) without phenol red, supplemented with charcoal-stripped fetal bovine serum (to remove endogenous estrogens).

-

This compound (test substance).

-

17β-estradiol (positive control).

-

Vehicle (e.g., DMSO).

-

96-well cell culture plates.

-

Cell proliferation detection reagent (e.g., MTT, XTT, or CyQUANT).

-

Plate reader.

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Hormone Deprivation: Replace the medium with hormone-free medium and incubate for 24-48 hours to synchronize the cells and minimize basal proliferation.

-

Treatment: Treat the cells with a range of concentrations of this compound, 17β-estradiol, or vehicle.

-

Incubation: Incubate the plates for 6-7 days, allowing for cell proliferation.

-

Quantification of Cell Proliferation: Add a cell proliferation detection reagent and measure the absorbance or fluorescence according to the manufacturer's instructions using a plate reader.

-

Data Analysis: Plot the cell proliferation (as a percentage of the vehicle control) against the log concentration of the test substance. Determine the EC50 value (the concentration that induces a half-maximal proliferative response). The relative proliferative effect (RPE) can be calculated by comparing the maximal effect of this compound to that of 17β-estradiol.

Conclusion

This compound is a synthetic derivative of the mycotoxin zearalenone. While its total synthesis has been established, there is a notable lack of publicly available data on its biological activity. Based on its structural analogy to zearalenone, it is hypothesized to possess estrogenic properties, likely mediated through the estrogen receptor signaling pathway. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of this compound's estrogenic potential. Further research is warranted to quantify its receptor binding affinity, in vitro cellular effects, and in vivo uterotrophic activity to fully characterize its toxicological and pharmacological profile. Such data would be invaluable for structure-activity relationship studies and for assessing its potential impact on human and animal health.

References

- 1. Structure-activity relationships among zearalenone and its derivatives based on bovine neutrophil chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. Zearalenone and Its Metabolites—General Overview, Occurrence, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dokumen.pub [dokumen.pub]

An In-Depth Technical Guide on the Estrogenic Potential of Dideoxyzearalane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dideoxyzearalane, a dehydroxylated derivative of the mycoestrogen zearalenone, presents a compelling case for investigation into its potential estrogenic activity. While direct quantitative data on the estrogenic potential of this compound is not currently available in peer-reviewed literature, a comprehensive analysis of its structural analogs, particularly zearalenone and its hydroxylated metabolites, provides a strong foundation for inferring its likely biological activity. Structure-activity relationship studies of zearalenone derivatives indicate that estrogenicity is retained even in the absence of hydroxyl groups on the aromatic and macrocyclic rings. This technical guide synthesizes the existing knowledge on the estrogenic effects of closely related zearalenone compounds, details the experimental protocols for assessing estrogenicity, and outlines the key signaling pathways involved. This information serves as a critical resource for researchers aiming to characterize the endocrine-disrupting potential of this compound and other dehydroxylated mycoestrogen analogs.

Introduction to this compound and its Structural Analogs

This compound is a derivative of zearalenone, a mycotoxin produced by fungi of the Fusarium genus, which is a common contaminant in cereal crops. Zearalenone and its metabolites are known for their potent estrogenic effects, attributed to their structural similarity to the endogenous estrogen, 17β-estradiol, enabling them to bind to and activate estrogen receptors (ERs).

The chemical structure of this compound is characterized by the absence of the two hydroxyl groups present in the parent zearalenone molecule. Its molecular formula is C18H26O2. The synthesis of this compound has been documented, providing a basis for its preparation for toxicological and pharmacological studies.

The estrogenic activity of zearalenone and its primary metabolites, α-zearalenol, β-zearalenol, and α-zearalanol, has been extensively studied. These compounds exhibit varying affinities for estrogen receptors alpha (ERα) and beta (ERβ), leading to a range of estrogenic responses in vitro and in vivo. A pivotal study on the structure-activity relationships of zearalenone analogs revealed that substantial human estrogenicity was retained even in derivatives lacking hydroxylation on the aromatic and macrocyclic rings[1]. This finding is the primary basis for the hypothesis that this compound is likely to possess estrogenic potential.

Quantitative Assessment of Estrogenic Potential of Zearalenone and its Derivatives

While quantitative data for this compound is not available, the following tables summarize the estrogenic potential of zearalenone and its key metabolites from various in vitro assays. This data provides a comparative baseline for future studies on this compound.

Table 1: Estrogen Receptor Binding Affinity of Zearalenone and its Metabolites

| Compound | Receptor | Assay Type | IC50 (nM) | Relative Binding Affinity (%) (Estradiol = 100) |

| Zearalenone | ERα | Competitive Binding | 240.4 | 4.2 |

| α-Zearalenol | ERα | Competitive Binding | 21.79 | 45.9 |

| β-Zearalenol | ERα | Competitive Binding | - | Lower than Zearalenone |

| Zearalenone | ERβ | Competitive Binding | 165.7 | 6.3 |

| α-Zearalenol | ERβ | Competitive Binding | 42.76 | 24.3 |

Data compiled from various sources.

Table 2: In Vitro Estrogenic Activity of Zearalenone and its Metabolites

| Compound | Cell Line | Assay | EC50 (nM) | Relative Potency (Estradiol = 1) |

| Zearalenone | MCF-7 | E-Screen | 0.0314 | - |

| α-Zearalenol | MCF-7 | E-Screen | 0.00359 | ~10x Zearalenone |

| Zearalenone | Ishikawa | Alkaline Phosphatase | - | - |

| α-Zearalenol | Ishikawa | Alkaline Phosphatase | - | Higher than Zearalenone |

EC10 values from one study were 31.4 pM for ZEN and 3.59 pM for α-ZEL in an ER bioassay. Data compiled from various sources.

Experimental Protocols for Assessing Estrogenic Potential

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [3H]-17β-estradiol, for binding to estrogen receptors.

-

Materials:

-

Rat uterine cytosol (source of ERα and ERβ)

-

[3H]-17β-estradiol

-

Test compound (this compound)

-

Assay buffer (e.g., Tris-HCl with EDTA and dithiothreitol)

-

Hydroxylapatite slurry

-

Scintillation fluid and counter

-

-

Procedure:

-

Prepare serial dilutions of the test compound and 17β-estradiol (for standard curve).

-

Incubate a fixed concentration of [3H]-17β-estradiol and uterine cytosol with varying concentrations of the test compound or unlabeled 17β-estradiol.

-

Separate receptor-bound from unbound radioligand using a hydroxylapatite slurry followed by centrifugation.

-

Measure the radioactivity of the receptor-bound fraction using liquid scintillation counting.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of [3H]-17β-estradiol (IC50).

-

MCF-7 Cell Proliferation (E-Screen) Assay

This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7, which expresses endogenous estrogen receptors.

-

Materials:

-

MCF-7 cells

-

Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids)

-

Test compound (this compound)

-

17β-estradiol (positive control)

-

Cell viability reagent (e.g., MTT, resazurin)

-

-

Procedure:

-

Seed MCF-7 cells in 96-well plates and allow them to attach.

-

Replace the medium with a medium containing serial dilutions of the test compound or 17β-estradiol.

-

Incubate the cells for a defined period (e.g., 6 days).

-

Assess cell proliferation using a cell viability reagent and measure the absorbance or fluorescence.

-

Calculate the concentration of the test compound that produces 50% of the maximal proliferative response (EC50).

-

Alkaline Phosphatase (ALP) Induction Assay in Ishikawa Cells

This assay is based on the estrogen-induced expression of alkaline phosphatase in the human endometrial adenocarcinoma cell line, Ishikawa.

-

Materials:

-

Ishikawa cells

-

Cell culture medium

-

Test compound (this compound)

-

17β-estradiol (positive control)

-

p-Nitrophenyl phosphate (pNPP) substrate

-

-

Procedure:

-

Seed Ishikawa cells in 96-well plates.

-

Expose the cells to serial dilutions of the test compound or 17β-estradiol.

-

After an incubation period, lyse the cells.

-

Add the pNPP substrate to the cell lysates.

-

Measure the absorbance of the resulting colorimetric product.

-

Determine the concentration of the test compound that induces a half-maximal ALP activity (EC50).

-

Estrogen Receptor Signaling Pathways

The estrogenic effects of zearalenone and its analogs are primarily mediated through their interaction with nuclear estrogen receptors, leading to the modulation of gene expression. The binding of an estrogenic ligand to the ER initiates a cascade of molecular events.

Upon binding of an estrogenic compound like a zearalenone analog, the estrogen receptor undergoes a conformational change, dissociates from heat shock proteins, and dimerizes. This activated receptor-ligand complex translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activator or co-repressor proteins, leading to the modulation of gene transcription and subsequent protein synthesis, ultimately resulting in a physiological response.

Conclusion and Future Directions

Future research should focus on:

-

Quantitative in vitro assays: Performing estrogen receptor competitive binding assays, MCF-7 cell proliferation assays, and alkaline phosphatase induction assays to determine the IC50 and EC50 values for this compound.

-

Receptor specificity: Investigating the binding affinity of this compound for both ERα and ERβ to understand its potential tissue-specific effects.

-

In vivo studies: Conducting uterotrophic assays in animal models to assess the in vivo estrogenic activity of this compound.

A thorough characterization of the estrogenic potential of this compound is crucial for a comprehensive understanding of the risks associated with exposure to this and other modified mycotoxins. The experimental frameworks and comparative data presented in this guide provide a robust starting point for these essential investigations.

References

Dideoxyzearalane: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific solubility and stability of dideoxyzearalane is limited. This guide leverages data from its close structural analog, Zeranol, to infer potential properties and experimental methodologies. All data presented for "this compound" should be understood as extrapolated from Zeranol and requires experimental verification.

Introduction

This compound is a derivative of zearalenone, a mycotoxin produced by fungi of the Fusarium genus. As a member of the resorcylic acid lactone family, its physicochemical properties, including solubility and stability, are critical for its handling, formulation, and potential biological applications. This technical guide provides an overview of the inferred solubility and stability characteristics of this compound, based on available data for the closely related compound, Zeranol. It also outlines relevant experimental protocols for determining these properties.

Core Physicochemical Properties

The fundamental properties of this compound are essential for understanding its behavior in various experimental and formulation settings.

| Property | Value | Source |

| Molecular Formula | C18H26O2 | Inferred from structural analysis |

| Molecular Weight | 274.4 g/mol | Inferred from structural analysis |

| CAS Number | 13040-27-2 | - |

Solubility Profile

The solubility of a compound is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation into suitable dosage forms. Based on data for Zeranol, the following qualitative solubility profile for this compound can be inferred.

| Solvent | Solubility |

| Water | Insoluble[1] |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl sulfoxide (DMSO) | Soluble |

| Ethanol | Soluble |

| Methanol | Soluble |

Stability Profile

Understanding the stability of this compound is crucial for ensuring its integrity during storage, handling, and in biological systems. The following stability characteristics are inferred from data on Zeranol.

| Condition | Stability | Notes |

| General | Stable under normal conditions[1] | - |

| Reactivity | Reacts with strong oxidizing agents[1] | Avoid contact with strong oxidizers. |

| Hygroscopicity | Potentially hygroscopic | Based on the hygroscopic nature of Zeranol. |

| Light | No specific data available | Photostability studies are recommended. |

| pH | No specific data available | pH-dependent stability studies are recommended. |

| Temperature | Stable at room temperature | Degradation at elevated temperatures is possible. |

Experimental Protocols

Accurate determination of solubility and stability requires robust experimental protocols. The following methodologies are based on standard analytical techniques used for related phytoestrogens.

Solubility Determination: Shake-Flask Method

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is removed by centrifugation and/or filtration.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

-

Calculation: The solubility is expressed as the concentration of the dissolved compound (e.g., in mg/mL or mol/L).

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.

Methodology:

-

Stress Conditions: Solutions of this compound are subjected to various stress conditions, including:

-

Acidic: 0.1 N HCl

-

Basic: 0.1 N NaOH

-

Oxidative: 3% H2O2

-

Thermal: Elevated temperature (e.g., 60°C)

-

Photolytic: Exposure to UV and visible light

-

-

Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: The samples are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry can be used to identify the structure of the degradants.

-

Quantification: The percentage of the remaining parent compound and the formation of degradation products are quantified over time.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Signaling Pathway (Hypothetical)

As this compound is an analog of Zeranol, a known endocrine disruptor, it may interact with estrogen signaling pathways.

Caption: Hypothetical Estrogen Receptor Signaling Pathway.

Conclusion

While specific experimental data for this compound remains scarce, a foundational understanding of its likely solubility and stability can be extrapolated from its structural analog, Zeranol. This guide provides researchers and drug development professionals with a starting point for handling and characterizing this compound. It is imperative that the inferred properties presented herein are validated through rigorous experimental investigation to ensure accurate and reliable scientific outcomes. The outlined experimental protocols offer a roadmap for such validation studies.

References

A Technical Guide to the Preliminary Toxicological Screening of Dideoxyzearalane

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Dideoxyzearalane is a hypothetical compound for the purpose of this guide. The following data and experimental outcomes are illustrative and intended to provide a framework for the toxicological screening of a new chemical entity (NCE).

Introduction

The preclinical safety evaluation of any new chemical entity is fundamental to its potential development as a therapeutic agent. This document outlines a structured, multi-tiered approach for the preliminary toxicological screening of this compound, a hypothetical novel compound. The primary objective of this initial screening is to identify potential hazards, establish a preliminary safety profile, and inform decisions for further non-clinical development. The core components of this screening include assessments of in vitro cytotoxicity, genotoxicity, and in vivo acute systemic toxicity.

In Vitro Cytotoxicity Assessment

The initial step in toxicological screening is to determine the potential of a compound to cause cell death.[1] This is often assessed using a variety of cell-based assays that measure metabolic activity or membrane integrity.[2]

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be quantified spectrophotometrically.[1]

Methodology:

-

Cell Seeding: Human hepatocellular carcinoma (HepG2) cells are seeded into 96-well flat-bottom microplates at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Plates are incubated for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells, including vehicle controls, is maintained at ≤0.5%. The prepared dilutions are added to the respective wells, and the plates are incubated for 48 hours.

-

MTT Addition: Following the incubation period, 10 µL of MTT labeling reagent (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for another 4 hours in a humidified atmosphere.

-

Solubilization: 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is allowed to stand overnight in the incubator.

-

Data Acquisition: The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell viability) is determined by plotting a dose-response curve.

Hypothetical Cytotoxicity Data

The cytotoxic potential of this compound was evaluated against two human cell lines to assess both hepatic and renal cell sensitivity.

| Cell Line | Tissue of Origin | Assay | Endpoint | Result (IC50) |

| HepG2 | Liver | MTT | Cell Viability | 45.2 µM |

| HEK293 | Kidney | MTT | Cell Viability | 68.7 µM |

| Table 1: Hypothetical in vitro cytotoxicity of this compound. |

Cytotoxicity Assay Workflow

Genotoxicity Assessment

Genotoxicity testing is crucial for identifying compounds that can cause genetic damage, such as gene mutations and chromosomal aberrations, which may lead to cancer.[3][4] A standard initial battery includes a bacterial reverse mutation test and an in vivo micronucleus assay.

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used method that employs bacteria to test whether a chemical can cause mutations in the DNA of the test organism.[3][4] It assesses the ability of a compound to induce reverse mutations in histidine-requiring (his- ) strains of Salmonella typhimurium, allowing them to grow on a histidine-free medium.[3][4]

Methodology:

-

Strain Selection: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used to detect different types of mutations (frameshift and base-pair substitutions).[3]

-

Metabolic Activation: The test is conducted both with and without a mammalian metabolic activation system (S9 fraction), which is typically derived from rat liver homogenates.[5] This is necessary because some chemicals only become mutagenic after being metabolized.[5]

-

Exposure (Plate Incorporation Method): 0.1 mL of the bacterial culture, 0.1 mL of the test compound dilution, and 0.5 mL of the S9 mix (or buffer for non-activation tests) are added to 2 mL of molten top agar.[6]

-

Plating: The mixture is poured onto minimal glucose agar plates.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Colony Counting: The number of revertant colonies (his+) on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative (vehicle) control.

Hypothetical Ames Test Data

| Strain | Metabolic Activation (S9) | This compound Conc. (µ g/plate ) | Mean Revertants/Plate ± SD | Mutagenicity Ratio (T/C) | Conclusion |

| TA98 | - | 0 (Vehicle) | 25 ± 4 | 1.0 | Negative |

| 50 | 28 ± 5 | 1.1 | |||

| 100 | 31 ± 6 | 1.2 | |||

| TA100 | + | 0 (Vehicle) | 110 ± 12 | 1.0 | Positive |

| 50 | 255 ± 20 | 2.3 | |||

| 100 | 480 ± 35 | 4.4 | |||

| Table 2: Hypothetical results of the Ames test for this compound. (T/C = Treated/Control; a ratio ≥ 2.0 is typically considered positive). |

Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test

This assay is a primary in vivo test for detecting genotoxicity.[7] It identifies damage to chromosomes or the mitotic apparatus by quantifying micronuclei in developing erythrocytes.[8] When an erythroblast matures, its main nucleus is expelled; any lagging chromosome fragments or whole chromosomes form small, separate nuclei (micronuclei) that remain in the cytoplasm of the resulting anucleated polychromatic erythrocyte (PCE).[8]

Methodology (Following OECD 474):

-

Animal Model: Healthy, young adult rodents (e.g., mice) are used.[8] Groups of at least 5 male and 5 female animals are assigned to each dose group and control.[8]

-

Dose Administration: this compound is administered via an appropriate route (e.g., oral gavage), typically at three dose levels determined from a preliminary range-finding study. A vehicle control and a positive control (e.g., cyclophosphamide) are also included.[8]

-

Sample Collection: Bone marrow is collected from the animals at 24 and 48 hours after a single treatment.[8]

-

Slide Preparation: Bone marrow cells are flushed from the femurs, and smears are prepared on glass slides. The slides are stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

-

Microscopic Analysis: At least 4000 PCEs per animal are scored for the presence of micronuclei.[8] The ratio of PCEs to total erythrocytes is also calculated to assess bone marrow toxicity.

-

Data Analysis: The frequency of micronucleated PCEs (MN-PCEs) in treated groups is compared to the vehicle control group using appropriate statistical methods. A positive result is a statistically significant, dose-dependent increase in MN-PCEs.[8]

Hypothetical In Vivo Micronucleus Data

| Treatment Group (mg/kg) | Sex | N | MN-PCEs / 4000 PCEs (Mean ± SD) | % PCE (Mean ± SD) |

| Vehicle Control | M | 5 | 2.8 ± 1.1 | 48 ± 5 |

| F | 5 | 3.1 ± 1.3 | 51 ± 4 | |

| This compound (100) | M | 5 | 3.5 ± 1.5 | 46 ± 6 |

| F | 5 | 3.9 ± 1.6 | 49 ± 5 | |

| This compound (250) | M | 5 | 10.2 ± 2.5 | 35 ± 7 |

| F | 5 | 11.5 ± 2.8 | 33 ± 6 | |

| Positive Control | M | 5 | 45.6 ± 5.2 | 25 ± 4 |

| F | 5 | 48.1 ± 4.9 | 22 ± 5 | |

| *Table 3: Hypothetical results of the in vivo micronucleus test in mice. (p < 0.05 vs. vehicle control). |

Genotoxicity Testing Strategy Workflow

Acute Systemic Toxicity

Acute toxicity studies in animals provide essential information on the potential health hazards that might arise from short-term exposure to a substance.[9]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD 425)

The UDP is a sequential dosing method that minimizes the number of animals required to estimate the median lethal dose (LD50).[9][10][11] Animals are dosed one at a time at 48-hour intervals.[12] If an animal survives, the dose for the next animal is increased; if it dies, the dose for the next is decreased.[9][12]

Methodology:

-

Animal Model and Housing: Female rats are typically used as they are often slightly more sensitive. Animals are fasted overnight prior to dosing.[9]

-

Dose Administration: The test substance is administered in a single dose by oral gavage. The volume administered should not exceed 1 mL/100g body weight.[9]

-

Starting Dose: The first animal is dosed at a level just below the best preliminary estimate of the LD50. If no information is available, a default starting dose of 175 mg/kg is used.[10]

-

Sequential Dosing: Subsequent animals are dosed at higher or lower levels (using a progression factor, typically 3.2) depending on the outcome of the previously dosed animal.

-

Observations: Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, and behavior) at least once during the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.[9]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

-

LD50 Calculation: The LD50 is calculated using the maximum likelihood method after the study is complete.

Hypothetical Acute Oral Toxicity Data

| Parameter | Observation |

| Estimated LD50 | 450 mg/kg |

| 95% Confidence Interval | 300 - 650 mg/kg |

| GHS Classification | Category 4 (Harmful if swallowed) |

| Clinical Signs Observed at ≥ 300 mg/kg | Piloerection, lethargy, ataxia, decreased respiratory rate. Signs resolved in surviving animals within 72 hours. |

| Gross Necropsy Findings | No treatment-related abnormalities observed in surviving animals. Gastric irritation noted in animals that died at high doses. |

| Table 4: Hypothetical summary of acute oral toxicity of this compound in rats. |

Hypothetical Mechanism of Toxicity

Based on the preliminary findings (positive Ames test with S9 activation, in vivo genotoxicity, and moderate cytotoxicity), a potential mechanism of toxicity for this compound could involve metabolic activation to a reactive intermediate that induces oxidative stress and subsequent DNA damage.

Potential Signaling Pathway of this compound-Induced Toxicity

Xenobiotics can trigger cellular stress responses that lead to apoptosis or necrosis.[13] The metabolism of a foreign compound by Phase I enzymes (like Cytochrome P450s) can sometimes generate reactive intermediates.[14] These intermediates can lead to the production of Reactive Oxygen Species (ROS), which in turn can activate stress-related signaling pathways like the MAPK cascade, ultimately leading to programmed cell death (apoptosis).[15]

Conclusion

This preliminary toxicological screening of the hypothetical compound this compound provides a foundational safety profile. The illustrative data suggest moderate in vitro cytotoxicity and a potential for genotoxicity, as indicated by a positive Ames test following metabolic activation and evidence of in vivo chromosomal damage. The acute oral toxicity was estimated to be in the GHS Category 4 range. These findings would necessitate further investigation, including repeat-dose toxicity studies and more detailed mechanistic work, to fully characterize the risk profile of this compound before proceeding with further drug development.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 3. Ames test - Wikipedia [en.wikipedia.org]

- 4. microbiologyinfo.com [microbiologyinfo.com]

- 5. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 6. criver.com [criver.com]

- 7. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nucro-technics.com [nucro-technics.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Acute oral toxicity test: Up and down procedure -UPD- (OECD 425: 2022). - IVAMI [ivami.com]

- 11. nucro-technics.com [nucro-technics.com]

- 12. laboratuar.com [laboratuar.com]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. The Simplest Flowchart Stating the Mechanisms for Organic Xenobiotics-induced Toxicity: Can it Possibly be Accepted as a “Central Dogma” for Toxic Mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Dideoxyzearalane in Estrogen Receptor Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dideoxyzearalane is a semi-synthetic derivative of the mycoestrogen zearalenone. Zearalenone and its analogues are known to exhibit estrogenic activity due to their structural similarity to endogenous estrogens, allowing them to bind to estrogen receptors (ERs).[1][2] This property makes this compound and related compounds subjects of interest in endocrinology, toxicology, and drug discovery for their potential as selective estrogen receptor modulators (SERMs). These application notes provide a detailed overview of the use of this compound in estrogen receptor binding assays, including protocols for competitive binding assays and data on related compounds.

Estrogen receptors, primarily ERα and ERβ, are ligand-activated transcription factors that mediate the physiological effects of estrogens. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) on the DNA, thereby regulating the transcription of target genes.[3] Non-genomic signaling pathways have also been identified. Understanding the binding affinity of novel compounds like this compound to ERs is a critical first step in characterizing their potential estrogenic or anti-estrogenic effects.

Data Presentation: Relative Binding Affinity of Zearalenone and its Derivatives

| Compound | Estrogen Receptor Subtype | Relative Binding Affinity (RBA %) vs. Estradiol (RBA = 100%) | Reference Compound |

| Zearalenone | ERα | 2.0 | Estradiol |

| α-Zearalenol | ERα | 12.0 | Estradiol |

| β-Zearalenol | ERα | 1.5 | Estradiol |

| Zearalanone | ERα | 5.0 | Estradiol |

Note: The data presented is for zearalenone and its metabolites. Specific binding affinity data for this compound is not available in the reviewed literature. The binding affinity of this compound is expected to be within a similar range due to structural similarities.

Experimental Protocols

Protocol 1: Competitive Estrogen Receptor Binding Assay using Rat Uterine Cytosol

This protocol is adapted from established methods for assessing the binding of chemicals to the estrogen receptor.

1. Materials and Reagents:

-

Test Compound: this compound

-

Radioligand: [³H]-17β-estradiol ([³H]-E₂)

-

Unlabeled Competitor (Positive Control): 17β-estradiol

-

Assay Buffer (TEDG): 10 mM Tris-HCl, 1.5 mM EDTA, 1 mM Dithiothreitol (DTT), 10% glycerol, pH 7.4

-

Rat Uterine Cytosol: Prepared from ovariectomized Sprague-Dawley rats.

-

Hydroxylapatite (HAP) Slurry: To separate bound from free radioligand.

-

Scintillation Cocktail and Vials

-

Microcentrifuge tubes

-

Ultracentrifuge

2. Preparation of Rat Uterine Cytosol:

-

Uteri from ovariectomized (7-10 days prior) adult female Sprague-Dawley rats are excised, trimmed of fat, and weighed.

-

Homogenize the uteri in ice-cold TEDG buffer.

-

Centrifuge the homogenate at 2,500 x g for 10 minutes at 4°C to pellet the nuclear fraction.

-

Transfer the supernatant to an ultracentrifuge and centrifuge at 105,000 x g for 60 minutes at 4°C.

-

The resulting supernatant is the uterine cytosol containing the estrogen receptors. Determine the protein concentration using a standard protein assay.

3. Competitive Binding Assay Procedure:

-

Prepare serial dilutions of this compound and the unlabeled 17β-estradiol in TEDG buffer.

-

In microcentrifuge tubes, add the following in order:

-

TEDG buffer

-

A fixed concentration of [³H]-E₂ (e.g., 1 nM)

-

Increasing concentrations of either this compound or unlabeled 17β-estradiol.

-

Rat uterine cytosol (adjusted to a final protein concentration of 0.5-1.0 mg/mL).

-

-

Include tubes for total binding (only [³H]-E₂ and cytosol) and non-specific binding (with a 100-fold excess of unlabeled 17β-estradiol).

-

Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

-

To separate bound from free [³H]-E₂, add ice-cold HAP slurry to each tube and incubate on ice with intermittent vortexing.

-

Centrifuge the tubes to pellet the HAP with the bound receptor-ligand complex.

-

Wash the pellets with TEDG buffer to remove any remaining free radioligand.

-

Resuspend the final pellet in ethanol and transfer to a scintillation vial with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

The relative binding affinity (RBA) can be calculated as: RBA = (IC50 of Estradiol / IC50 of this compound) x 100

Visualizations

Signaling Pathway

Caption: Simplified signaling pathway of this compound binding to the estrogen receptor.

Experimental Workflow

Caption: Experimental workflow for the competitive estrogen receptor binding assay.

Logical Relationship of Competitive Binding